2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE
Description
2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a methoxyphenyl group, a phenylsulfonyl piperazine moiety, and an ethanone backbone
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-6-5-7-16(18)15-19(22)20-11-13-21(14-12-20)26(23,24)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMAJYTKPKWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the methoxyphenyl and phenylsulfonyl piperazine intermediates. Common synthetic routes include:
Formation of Methoxyphenyl Intermediate: This can be achieved through the methoxylation of phenyl compounds using methanol and a suitable catalyst.
Synthesis of Phenylsulfonyl Piperazine: This involves the sulfonylation of piperazine with phenylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylsulfonyl piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic applications.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and phenylsulfonyl groups are crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic Acid: Shares the methoxyphenyl group but differs in its overall structure and applications.
Phenylsulfonyl Piperazine Derivatives: Similar in having the phenylsulfonyl piperazine moiety but vary in other substituents and functional groups.
Uniqueness
2-(2-METHOXYPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
